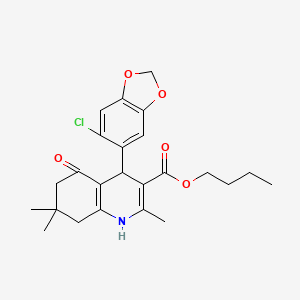

![molecular formula C13H23NO B5179842 2-[1-adamantyl(methyl)amino]ethanol](/img/structure/B5179842.png)

2-[1-adamantyl(methyl)amino]ethanol

Descripción general

Descripción

2-[1-adamantyl(methyl)amino]ethanol, also known as Memantine, is a medication used to treat moderate to severe Alzheimer's disease. It is an NMDA receptor antagonist that works by blocking the overstimulation of glutamate receptors in the brain. This leads to a reduction in the symptoms of Alzheimer's disease, such as memory loss, confusion, and difficulty in performing everyday tasks.

Aplicaciones Científicas De Investigación

Stability and Solvolysis

- Gas-Phase Stability and Solvolysis: 1-Adamantyl cations, including derivatives similar to 2-[1-adamantyl(methyl)amino]ethanol, exhibit notable gas-phase stability. Alkyl substitution, such as methyl or isopropyl groups, enhances this stability. This aspect has implications for solvolytic reactions in nonaqueous solvents, with varying solvolysis rates observed in different solvents like ethanol and water mixtures (Takeuchi et al., 2001).

Synthesis and Derivatives

- Synthesis of Derivatives: The synthesis of derivatives of adamantine, like 2-[1-adamantyl(methyl)amino]ethanol, is an area of interest. These derivatives are utilized in various research applications, such as understanding the solvolysis-decomposition mechanisms (Kyong et al., 2003).

Antimicrobial and Anti-Inflammatory Activities

- Antimicrobial Properties: Derivatives of adamantane, including those structurally related to 2-[1-adamantyl(methyl)amino]ethanol, have been studied for their antimicrobial properties. Research on 5-(1-adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles demonstrated significant activities against various bacteria and fungi, highlighting the potential biomedical applications of these compounds (Al-Omar et al., 2010).

Crystal Structures and Catalysis

- Crystal Structures for Catalysis: The crystal structures of derivatives similar to 2-[1-adamantyl(methyl)amino]ethanol are significant in the field of catalysis. Research on D-N-(2-Adamantyl)phenylglycinol and L-N-(2-Adamantyl)diphenylphenylalinol revealed their roles as ligands in catalytic asymmetric hydroamination, a crucial process in synthetic chemistry (Reinheimer et al., 2016).

Enantioseparation

- Enantioseparation of Analytes: Non-aqueous capillary electrophoresis using derivatives of adamantane, like 1-adamantyl carbamoylated quinine, has been applied for the enantioseparation of various analytes. This application is essential in the field of analytical chemistry, especially in the separation of enantiomers (Piett et al., 2000).

Psychotropic Activity

- Psychotropic Research: Some adamantane derivatives, structurally related to 2-[1-adamantyl(methyl)amino]ethanol, have been studied for their psychotropic activities. This includes research on the potential therapeutic applications of these compounds in neurological and psychiatric disorders (Makarova et al., 2000).

Propiedades

IUPAC Name |

2-[1-adamantyl(methyl)amino]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO/c1-14(2-3-15)13-7-10-4-11(8-13)6-12(5-10)9-13/h10-12,15H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBIKYLZCOFBUBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C12CC3CC(C1)CC(C3)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 5-[({[6-oxo-1-(2-phenylethyl)-3-piperidinyl]carbonyl}amino)methyl]-2-furoate](/img/structure/B5179761.png)

![N-(2,4-dichlorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5179771.png)

![2,2'-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)imino]diethanol](/img/structure/B5179781.png)

![6-amino-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B5179799.png)

![2-[{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}(2-thienylmethyl)amino]ethanol](/img/structure/B5179802.png)

![5-chloro-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-thiophenecarboxamide](/img/structure/B5179810.png)

![2-(8-ethyl-8-methyl-3-oxohexahydro-7H-[1,3]thiazolo[3,2-a]pyrazin-7-yl)acetohydrazide](/img/structure/B5179823.png)

![N-[3,4-bis(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]-2-propen-1-amine hydrobromide](/img/structure/B5179831.png)

![3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B5179834.png)

![1-(ethylsulfonyl)-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine](/img/structure/B5179843.png)

![(4-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5179860.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-methylphenyl)propanamide](/img/structure/B5179869.png)